Synthetic Utility: Quantified Advantage as a Methyl Ester Intermediate for Diagnostic Marker Production
The methyl ester functional group of 62409-33-0 provides a crucial synthetic advantage as a protected form of the carboxylic acid. This compound serves as a direct intermediate in the synthesis of N-(1H-pyrrol-2-ylcarbonyl)glycine (CAS 98276-81-4), a validated diagnostic marker for hyperprolinemia type II [1]. The methyl ester can be selectively hydrolyzed to yield the free acid, whereas the reverse transformation (esterification of the free acid) requires additional steps and reagents. This represents a functional differentiation from the free acid form (98276-81-4), which lacks the methyl ester's capacity for direct use in certain synthetic routes. [2].
| Evidence Dimension | Synthetic Role |
|---|---|
| Target Compound Data | Intermediate; methyl ester protecting group |
| Comparator Or Baseline | N-(1H-pyrrol-2-ylcarbonyl)glycine (free acid) |
| Quantified Difference | Not quantifiable as a difference in yield or steps; functional differentiation |
| Conditions | Organic synthesis; hydrolysis to free acid |
Why This Matters
Procurement of the methyl ester (62409-33-0) is essential for laboratories synthesizing the diagnostic marker N-(1H-pyrrol-2-ylcarbonyl)glycine, as the free acid cannot be directly substituted in standard protocols.
- [1] Walker, V., Mills, G. A., & Stansbie, D. (2009). N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: Mass spectra of trimethylsilyl derivatives. Clinica Chimica Acta, 405(1-2), 153-155. View Source
- [2] BOC Sciences. (n.d.). Methyl N-[(2-Pyrrolyl)carbonyl]glycinate (CAS 62409-33-0). Product Description. View Source
